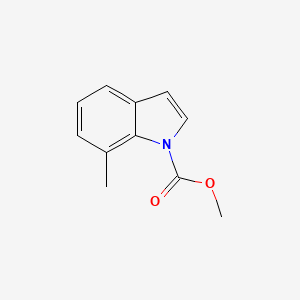

Methyl 7-methyl-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-4-3-5-9-6-7-12(10(8)9)11(13)14-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKLQNLFZJLRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indole Nucleus: a Cornerstone of Chemical and Biological Sciences

The indole (B1671886) nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous scaffold in a vast array of natural and synthetic compounds. nih.govwisdomlib.org Its significance stems from its presence in essential biomolecules and its role as a foundational block for numerous pharmaceuticals. nih.govijpsr.com

Tryptophan, an essential amino acid, is a fundamental building block of most proteins and serves as a biosynthetic precursor to a wide variety of metabolites containing the indole core. nih.gov In animals, this includes the vital neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov The indole structure is also central to many alkaloids, a class of naturally occurring compounds with potent biological activities. scribd.com

The versatility of the indole ring has made it a "privileged structure" in medicinal chemistry. ijpsr.com This means it is a molecular framework that can bind to a variety of biological targets, leading to the development of drugs with diverse therapeutic applications. These include anti-inflammatory agents like Indomethacin, antimigraine drugs such as Sumatriptan, and various anticancer agents. nih.govscribd.com The ability to synthesize extensive libraries of compounds based on the indole core allows for screening against numerous receptors, facilitating the discovery of new and potent therapeutic agents. nih.gov

The Indole 1 Carboxylate Moiety: a Tool for Protection and Reactivity Control

The introduction of a carboxylate group at the N1 position of the indole (B1671886) ring, creating an indole-1-carboxylate moiety, significantly alters the chemical properties of the parent molecule. This N-alkoxycarbonyl group, such as a carbomethoxy group (-COOCH₃), serves two primary functions in synthetic chemistry.

Firstly, it acts as a protecting group for the indole nitrogen. acs.org The indole NH proton is weakly acidic and can interfere with certain reactions. By replacing this proton with an electron-withdrawing group like a carbomethoxy group, the nitrogen is rendered less reactive, allowing chemists to perform reactions on other parts of the molecule without undesired side reactions at the nitrogen. thieme-connect.com

Secondly, the electron-withdrawing nature of the N1-substituent deactivates the pyrrole (B145914) ring towards electrophilic attack. thieme-connect.com In an unprotected indole, electrophilic substitution typically occurs at the C3 position due to the high electron density of the pyrrole ring. However, with an electron-withdrawing group at N1, the reactivity shifts, often directing reactions towards the benzene (B151609) portion of the indole or enabling different types of transformations altogether. thieme-connect.comresearchgate.net This control over reactivity is a powerful tool for the strategic synthesis of complex indole derivatives. For instance, N-protected indoles can undergo nitration under milder conditions and with better regioselectivity than unprotected indole. thieme-connect.com

Chemical Reactivity and Reaction Mechanisms of Methyl 7 Methyl 1h Indole 1 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, most commonly at the C3 position. However, the substituents on Methyl 7-methyl-1H-indole-1-carboxylate significantly modulate this intrinsic reactivity.

Directed Reactivity Imparted by N1-Carbomethoxy and C7-Methyl Substituents

The N1-carbomethoxy group is an electron-withdrawing group that deactivates the indole ring towards electrophilic substitution. This deactivation is a consequence of the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electron density of the pyrrole (B145914) ring. However, this substituent also plays a crucial role in directing incoming electrophiles. In a process known as directed ortho metalation (DoM), the carbonyl oxygen of the carbomethoxy group can chelate to a strong base, such as an organolithium reagent, directing deprotonation to the adjacent C2 or C7 positions. organic-chemistry.orgwikipedia.org In the case of this compound, the presence of the C7-methyl group blocks one of these positions, thus favoring lithiation and subsequent electrophilic attack at the C2 position.

The C7-methyl group, being an electron-donating group, would typically activate the benzene (B151609) portion of the indole ring towards electrophilic substitution, directing to the ortho and para positions (C6 and C4, respectively). However, the directing effect of the N1-carbomethoxy group often dominates, especially in reactions involving organometallic intermediates.

Influence of Steric Hindrance from the C7-Methyl Group

The steric bulk of the C7-methyl group exerts a significant influence on the regioselectivity of substitution reactions. It can hinder the approach of electrophiles and organometallic reagents to the C7 and C6 positions. This steric hindrance, combined with the electronic deactivation by the N1-carbomethoxy group, makes electrophilic substitution on the benzene ring challenging.

In the context of nucleophilic aromatic substitution (SNAr), which is generally difficult for electron-rich indoles, the presence of strong electron-withdrawing groups is a prerequisite. While the N1-carbomethoxy group is deactivating, it is often not sufficient to promote SNAr on its own. However, in "superelectrophilic" systems, even weak carbon nucleophiles like indoles can participate in SNAr reactions. acs.orgresearchgate.net The C7-methyl group in such scenarios would likely sterically hinder any potential nucleophilic attack at the C7 position, although such reactions are not typical for this specific compound without further activation.

Functional Group Transformations of the Carboxylate Moiety

The methyl carboxylate group at the N1 position is a versatile handle for a variety of chemical transformations. These modifications can alter the electronic properties of the indole ring or introduce new functionalities for further synthetic elaboration.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting N1-carboxylic acid is generally unstable and can readily decarboxylate, particularly upon heating, to yield 7-methylindole (B51510).

Amidation: The ester can be converted to an amide by reaction with an amine. This transformation can be achieved directly through aminolysis, often requiring high temperatures or catalytic activation, or indirectly by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using standard peptide coupling reagents.

Reduction: The ester can be reduced to the corresponding N-methyl group. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the electron-withdrawing carbomethoxy group into an electron-donating methyl group, thereby significantly altering the reactivity of the indole ring.

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups, which can be useful for modifying the solubility or other physical properties of the molecule.

| Transformation | Reagents and Conditions | Product | Impact on Indole Reactivity |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O/MeOH, heat; then H₃O⁺ | 7-Methyl-1H-indole-1-carboxylic acid | Precursor to 7-methylindole via decarboxylation |

| Amidation | 1. NaOH, H₂O/MeOH; 2. Amine, coupling agent (e.g., HATU, EDCI) | N-substituted-7-methyl-1H-indole-1-carboxamide | Introduces new functional groups |

| Reduction | LiAlH₄, THF | 1,7-Dimethylindole | Increases electron density of the indole ring |

| Transesterification | R-OH, acid or base catalyst | Alkyl 7-methyl-1H-indole-1-carboxylate | Modifies physical properties |

Transition Metal-Catalyzed Reactions Involving the Indole-1-carboxylate Scaffold

The field of transition metal catalysis has provided powerful tools for the functionalization of heterocyclic compounds, and indole-1-carboxylates are excellent substrates for many of these transformations. mdpi.com

Advanced Coupling Reactions (e.g., C-C, C-N)

The N1-carbomethoxy group can serve as a directing group in transition metal-catalyzed C-H activation reactions. bohrium.comresearchgate.net These reactions allow for the direct formation of C-C and C-N bonds at specific positions of the indole ring, often with high regioselectivity. For this compound, C-H activation is most likely to occur at the C2 position, guided by the N1-substituent.

Suzuki-Miyaura Coupling: While typically requiring a halide or triflate, C-H activation can enable direct arylation. Palladium catalysts are commonly employed to couple the indole scaffold with aryl boronic acids or their derivatives, leading to the formation of C-aryl indoles. mdpi.com

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the indole with an alkene. C-H activation strategies can facilitate the direct alkenylation of the indole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. Direct amination of the indole ring via C-H activation is an area of active research. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the indole and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. mdpi.com

| Coupling Reaction | Typical Catalyst | Coupling Partner | Bond Formed | Potential Product from this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, ligands | Ar-B(OH)₂ | C-C (aryl) | Methyl 2-aryl-7-methyl-1H-indole-1-carboxylate |

| Heck | Pd(OAc)₂, ligands | Alkene | C-C (alkenyl) | Methyl 2-alkenyl-7-methyl-1H-indole-1-carboxylate |

| Buchwald-Hartwig | Pd catalysts, ligands | Amine | C-N | Methyl 2-amino-7-methyl-1H-indole-1-carboxylate |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | C-C (alkynyl) | Methyl 2-alkynyl-7-methyl-1H-indole-1-carboxylate |

Chemo- and Regioselective Hydrogenation and Reduction Strategies

The hydrogenation of the indole ring system can lead to the formation of indoline (B122111) or other reduced derivatives. The N1-carbomethoxy group can influence the outcome of these reactions. The selective reduction of the indole double bonds without affecting the carboxylate group can be achieved using specific catalysts and conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the C2-C3 double bond to afford the corresponding indoline.

More advanced strategies can achieve chemo- and regioselective reductions. For example, certain rhodium or ruthenium catalysts can selectively hydrogenate the benzene ring of the indole nucleus while leaving the pyrrole ring intact, although this is less common. The presence of the C7-methyl group may sterically influence the approach of the substrate to the catalyst surface, potentially affecting the stereochemical outcome of the hydrogenation if a new chiral center is formed.

In-depth Mechanistic Insights into the Reactions of this compound Remain Elusive

Despite a thorough search of scientific literature and chemical databases, detailed mechanistic studies focusing specifically on the chemical reactivity and reaction mechanisms of this compound are not publicly available at this time. Consequently, a comprehensive analysis of its reaction intermediates, transition states, kinetic profiles, and reaction pathways cannot be provided.

The field of organic chemistry extensively documents the reactivity of the indole scaffold, a core component of this compound. Research on various indole derivatives has elucidated general principles of their participation in reactions such as electrophilic substitution, cycloadditions, and metal-catalyzed cross-couplings. However, the specific influence of the methyl group at the 7-position in conjunction with the methyl carboxylate at the 1-position on the electronic and steric properties of the indole ring in "this compound" has not been the subject of dedicated mechanistic investigation in the available literature.

Information regarding the elucidation of reaction intermediates and transition states, which are critical for understanding the step-by-step process of a chemical transformation, is absent for this particular compound. Similarly, kinetic studies, which would provide quantitative data on reaction rates and the factors influencing them, have not been reported. Without these experimental and computational studies, any discussion of reaction pathway analysis would be purely speculative and would not meet the required standards of scientific accuracy.

While patent literature mentions related, more complex indole structures, it does not offer the fundamental mechanistic data necessary to construct a scientifically rigorous article on the chemical reactivity of this compound itself.

Further research and publication in peer-reviewed scientific journals are required to shed light on the specific mechanistic details of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of Methyl 7 Methyl 1h Indole 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the connectivity and chemical environment of individual atoms.

Proton (1H) and Carbon-13 (13C) NMR Spectroscopy for Chemical Environment Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assessing the chemical environments of the hydrogen and carbon atoms within Methyl 7-methyl-1H-indole-1-carboxylate.

¹H NMR: The ¹H NMR spectrum of a related compound, 5-Chloro-3-methyl-1H-indole, in deuterated chloroform (B151607) (CDCl₃) at 500 MHz shows distinct signals that can be extrapolated to understand the proton environments in this compound. Key signals include a singlet at δ 7.91 ppm (1H), a doublet at δ 7.57 ppm (1H, J = 1.8 Hz), a doublet at δ 7.27 ppm (1H, J = 8.5 Hz), a doublet of doublets at δ 7.16 ppm (1H, J = 8.6, 2.0 Hz), a singlet at δ 7.01 ppm (1H), and a doublet at δ 2.32 ppm (3H, J = 0.7 Hz). rsc.org These chemical shifts and coupling constants provide critical information about the electronic environment and spatial relationships of the protons.

¹³C NMR: The ¹³C NMR spectrum, also recorded in CDCl₃ at 125 MHz, reveals the chemical shifts of the carbon atoms. For 5-Chloro-3-methyl-1H-indole, these appear at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, and 9.63 ppm. rsc.org The positions of these signals are indicative of the carbon types (aromatic, aliphatic, carbonyl) and their immediate electronic surroundings.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.91 | s | - | Ar-H |

| ¹H | 7.57 | d | 1.8 | Ar-H |

| ¹H | 7.27 | d | 8.5 | Ar-H |

| ¹H | 7.16 | dd | 8.6, 2.0 | Ar-H |

| ¹H | 7.01 | s | - | Ar-H |

| ¹H | 2.32 | d | 0.7 | CH₃ |

| ¹³C | 134.69 | - | - | Ar-C |

| ¹³C | 129.55 | - | - | Ar-C |

| ¹³C | 125.00 | - | - | Ar-C |

| ¹³C | 123.09 | - | - | Ar-C |

| ¹³C | 122.23 | - | - | Ar-C |

| ¹³C | 118.52 | - | - | Ar-C |

| ¹³C | 112.01 | - | - | Ar-C |

| ¹³C | 111.68 | - | - | Ar-C |

| ¹³C | 9.63 | - | - | CH₃ |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To establish the intricate network of covalent bonds, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the 2D spectrum reveal these J-coupling relationships, allowing for the mapping of proton-proton networks within the molecule. sdsu.edu For instance, the aromatic protons on the indole ring would show correlations to their adjacent neighbors. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu This is invaluable for assigning carbon resonances based on the already established proton assignments. sdsu.edutetratek.com.tr Each cross-peak in the HSQC spectrum represents a C-H bond. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. sdsu.edutetratek.com.tr For example, it can show correlations from the methyl protons to the C7 carbon and adjacent carbons in the indole ring, as well as to the carboxylate carbon. tetratek.com.tr

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of an indole derivative typically displays characteristic absorption bands. For a related compound, 3-Cyclohexyl-5-methoxy-7-methyl-1H-indole, significant IR peaks are observed at 3421 cm⁻¹ (N-H stretch), 2925 and 2851 cm⁻¹ (C-H stretches), and 1700 cm⁻¹ (C=O stretch from the carboxylate group). rsc.org The presence of the ester functionality in this compound is confirmed by a strong carbonyl absorption.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3421 | N-H Stretch | Indole N-H |

| 2925, 2851 | C-H Stretch | Alkyl and Aromatic C-H |

| 1700 | C=O Stretch | Ester Carbonyl |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₁NO₂. The exact mass is 189.0790 g/mol , and the molecular weight is 189.21 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring. For this compound, one would expect to see fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃) and the entire carboxylate group (-COOCH₃).

X-ray Crystallography for Elucidating Solid-State Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

Non-Covalent Interactions: Hydrogen Bonding and π-Stacking Architectures

Hydrogen Bonding:

In the crystal structure of the analogous Methyl 1-methyl-1H-indole-3-carboxylate, the molecules are interconnected through a series of weak C—H···O hydrogen bonds. researchgate.net These interactions link the molecules into a sheet-like structure. The carbonyl oxygen atom of the carboxylate group acts as the primary hydrogen bond acceptor. The hydrogen atoms involved as donors are from the methyl group attached to the indole nitrogen and the methyl group of the ester.

A summary of the key hydrogen bonding interactions observed in the crystal structure of Methyl 1-methyl-1H-indole-3-carboxylate is provided in the table below. researchgate.net It is anticipated that similar C—H···O interactions would be a defining feature of the crystal packing of this compound.

Table 1: Hydrogen Bond Geometry for Methyl 1-methyl-1H-indole-3-carboxylate researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C11—H11A···O1 | 0.98 | 2.58 | 3.479(3) | 152 |

| C10—H10A···O1 | 0.98 | 2.59 | 3.543(3) | 164 |

| C5—H5···O2 | 0.95 | 2.65 | 3.479(3) | 146 |

π-Stacking Architectures:

In addition to hydrogen bonding, π-stacking interactions are a prominent feature in the crystal packing of many aromatic compounds, including indole derivatives. These interactions arise from the attractive, non-covalent forces between the electron-rich π-systems of adjacent aromatic rings.

For Methyl 1-methyl-1H-indole-3-carboxylate, the parallel sheets formed by hydrogen-bonded molecules are further stabilized by C—H···π stacking interactions. researchgate.net Specifically, a hydrogen atom from a methyl group interacts with the centroid of the benzene (B151609) ring of a neighboring indole moiety. This type of interaction is crucial for the three-dimensional assembly of the molecules in the crystal.

The geometric parameters of the C—H···π stacking for the analogous compound are detailed below. It is highly probable that the planar indole ring of this compound would also participate in similar π-stacking arrangements to maximize packing efficiency and stabilize the crystal lattice.

Table 2: π-Stacking Geometry for Methyl 1-methyl-1H-indole-3-carboxylate researchgate.net

| C—H···Cg | C-H···Cg Angle (°) | H···Cg Distance (Å) |

| C11—H11B···Cg1 | 149 | 2.82 |

Cg1 represents the centroid of the C1-C2-C3-C4-C4a-C8a ring.

The interplay of these hydrogen bonding and π-stacking interactions dictates the formation of a stable, three-dimensional supramolecular architecture. The specific substitution pattern on the indole ring of this compound may lead to subtle variations in the precise geometry of these interactions compared to its isomer, but the fundamental principles of hydrogen-bonded sheets reinforced by π-stacking are expected to be conserved.

Computational and Theoretical Investigations on Methyl 7 Methyl 1h Indole 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties and predicting the chemical behavior of molecules. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, provide a foundational understanding of a molecule's ground and excited state characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules, including indole (B1671886) derivatives, due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining a molecule's ground state geometry, electronic distribution, and thermodynamic stability.

For Methyl 7-methyl-1H-indole-1-carboxylate, a DFT study would typically commence with a geometry optimization to locate the minimum energy structure. The B3LYP functional combined with a basis set such as 6-311G** has been shown to provide reliable results for similar indole systems. researchgate.net The presence of the electron-donating methyl group at the C7 position and the electron-withdrawing methyl carboxylate group at the N1 position would be expected to influence the electronic landscape of the indole ring system.

The methyl group at C7 is anticipated to increase the electron density in the benzene (B151609) portion of the indole ring through a positive inductive effect (+I). Conversely, the N-carboxylate group will exert a significant -I and -M (mesomeric) effect, withdrawing electron density from the pyrrole (B145914) ring and the nitrogen atom. This push-pull electronic arrangement is expected to modulate the aromaticity and reactivity of the indole core.

Key energetic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For substituted indoles, these frontier molecular orbitals are crucial in understanding their behavior in chemical reactions.

Table 1: Predicted Ground State Properties from DFT Calculations (Note: These are estimated values based on trends observed in related indole derivatives and are not from direct calculations on this compound.)

| Property | Predicted Value/Observation |

| Optimized Geometry | The indole ring system is expected to be largely planar, with the methyl carboxylate group potentially exhibiting some out-of-plane torsion. |

| HOMO Energy | Expected to be relatively high due to the electron-donating methyl group, but moderated by the N-carboxylate. |

| LUMO Energy | Expected to be lowered by the electron-withdrawing N-carboxylate group. |

| HOMO-LUMO Gap | Predicted to be in the range typical for functionalized indoles, influencing its reactivity profile. |

| Dipole Moment | A significant dipole moment is expected due to the electronegative oxygen and nitrogen atoms of the carboxylate group. |

For more precise electronic structure calculations, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy for energies and molecular properties. st-andrews.ac.uk

Ab initio calculations on systems like indole-water complexes have demonstrated their utility in accurately determining binding energies and geometries. st-andrews.ac.uk For this compound, high-level ab initio calculations could provide benchmark data for its electronic properties, such as ionization potential and electron affinity. These methods are particularly valuable for understanding subtle electronic effects and for validating the results obtained from more computationally efficient DFT methods.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the exploration of the dynamic behavior and conformational landscape of molecules, providing insights that complement static quantum chemical calculations.

The conformational flexibility of this compound primarily revolves around the rotation of the methyl carboxylate group attached to the indole nitrogen. The bond between the indole nitrogen and the carbonyl carbon of the carboxylate group possesses a degree of double bond character due to resonance, which introduces a rotational barrier.

Conformational analysis of similar N-acylindoles suggests that two main planar or near-planar conformations are possible: one where the carbonyl group is oriented towards the C2 position of the indole ring (syn-periplanar) and another where it is directed away (anti-periplanar). The relative stability of these conformers is governed by a balance of steric and electronic effects.

Steric hindrance between the carbonyl oxygen and the hydrogen atom at the C2 position, as well as the methyl group at the C7 position, will play a significant role in determining the preferred conformation. It is anticipated that the conformation minimizing these steric clashes will be the most stable. The energy barrier for rotation around the N-CO bond can be calculated using computational methods, providing insight into the conformational dynamics of the molecule at different temperatures. slideshare.netyoutube.comunacademy.comyoutube.comyoutube.com

Table 2: Predicted Conformational Data (Note: These are estimated values based on general principles of conformational analysis and data from related N-acylindoles.)

| Conformer | Dihedral Angle (C2-N1-C=O) | Relative Energy | Key Interactions |

| Syn-periplanar | ~0° | Likely higher in energy | Steric clash between C=O and C2-H |

| Anti-periplanar | ~180° | Likely lower in energy | Minimized steric interactions |

| Rotational Barrier | - | Estimated to be in the range of 5-15 kcal/mol | Due to partial double bond character of the N-CO bond |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods has become a powerful tool in structural elucidation. DFT is widely used for this purpose, and calculated spectra can be compared with experimental data to confirm molecular structures. rsc.org

For this compound, the 1H and 13C NMR spectra can be predicted. The chemical shifts of the protons and carbons in the indole ring will be influenced by the electronic effects of the methyl and methyl carboxylate substituents. The protons on the benzene ring are expected to be influenced by the C7-methyl group, while the protons on the pyrrole ring will be more affected by the N-carboxylate group. The methyl protons of the C7-methyl and the O-methyl of the carboxylate will appear as distinct singlets.

The accuracy of predicted NMR spectra depends on the level of theory, the basis set, and the inclusion of solvent effects. By calculating the NMR parameters for different possible conformers and performing a Boltzmann-weighted average, a more accurate representation of the experimental spectrum can be obtained. researchgate.net

Table 3: Predicted 1H and 13C NMR Chemical Shifts (in ppm) (Note: These are estimated chemical shifts based on known data for 7-methylindole (B51510) and the expected electronic effects of the N-methoxycarbonyl group. Actual experimental values may vary.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H2 | 6.6 - 6.8 | - |

| H3 | 7.4 - 7.6 | - |

| H4 | 7.0 - 7.2 | - |

| H5 | 7.1 - 7.3 | - |

| H6 | 7.5 - 7.7 | - |

| C7-CH3 | 2.4 - 2.6 | 16 - 18 |

| N1-COOCH3 | 3.9 - 4.1 | 52 - 54 |

| C2 | - | 105 - 108 |

| C3 | - | 128 - 131 |

| C3a | - | 129 - 132 |

| C4 | - | 121 - 124 |

| C5 | - | 122 - 125 |

| C6 | - | 120 - 123 |

| C7 | - | 135 - 138 |

| C7a | - | 130 - 133 |

| N1-C =O | - | 150 - 153 |

Understanding Aromaticity and Electronic Effects in the Indole Ring

The indole ring system is a quintessential aromatic heterocycle, characterized by a fused benzene and pyrrole ring. Its aromaticity, a key determinant of its chemical behavior, arises from the delocalization of 10 π-electrons across the bicyclic structure, conforming to Hückel's rule (4n+2 π electrons). bhu.ac.inquora.com Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the nuanced electronic properties of substituted indoles like this compound. These investigations provide insights into how substituents modulate the electron density distribution, which in turn governs the molecule's reactivity and spectroscopic characteristics.

The electronic landscape of the indole ring in this compound is significantly influenced by its two substituents: the 7-methyl group on the benzene ring and the methyl carboxylate group at the 1-position (the nitrogen atom). These substituents exert distinct electronic effects—inductive and resonance—that alter the electron density at various positions of the indole nucleus.

The 7-methyl group is generally considered an electron-donating group (EDG). It exerts a positive inductive effect (+I), pushing electron density into the benzene portion of the indole ring. This donation of electron density tends to increase the nucleophilicity of the aromatic system. Computational studies on methylated indoles have shown that even small, in-plane groups can increase the electron density of the indole ring. nih.govchemrxiv.orgchemrxiv.org

Conversely, the methyl carboxylate group at the 1-position (-COOCH₃) is an electron-withdrawing group (EWG). This group is attached to the nitrogen atom of the pyrrole ring. The nitrogen's lone pair, which is crucial for the aromaticity of the indole system, can be delocalized into the carbonyl of the ester group. This delocalization reduces the availability of the lone pair to the pyrrole ring and, by extension, to the entire indole system. This electron-withdrawing effect deactivates the indole ring towards electrophilic attack compared to an unsubstituted indole. Quantum chemical calculations on indoles with electron-withdrawing substituents have demonstrated a notable alteration in the spin density distribution in their radical cations. rsc.org

The interplay of these two opposing electronic influences—the electron-donating 7-methyl group and the electron-withdrawing 1-carboxylate group—results in a complex and non-uniform distribution of electron density across the indole ring. The pyrrole ring, in particular, is expected to be significantly less electron-rich than in an unsubstituted indole due to the powerful electron-withdrawing nature of the N-acyl group. The C3 position, while still generally the most nucleophilic site for electrophilic attack in indoles, will have its reactivity tempered by the N-substituent. bhu.ac.in The electron-donating effect of the 7-methyl group primarily influences the benzenoid part of the molecule.

Table 1: Predicted Substituent Effects on the Electron Density of the Indole Ring in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Indole Ring Electron Density |

| 7-Methyl (-CH₃) | C7 | Electron-Donating (Inductive, +I) | Localized increase in electron density on the benzene portion of the ring. |

| 1-Methyl Carboxylate (-COOCH₃) | N1 | Electron-Withdrawing (Resonance, -M) | Significant decrease in electron density across the entire indole system, particularly within the pyrrole ring. |

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry provides a powerful lens for examining the energetics of reaction pathways and characterizing the fleeting structures of transition states. wikipedia.org For this compound, a typical reaction to consider is electrophilic aromatic substitution, which is a hallmark of indole chemistry. bhu.ac.in Despite the deactivating effect of the N-carboxylate group, electrophilic attack is still expected to occur, preferentially at the C3 position. bhu.ac.in

A theoretical investigation of an electrophilic substitution reaction, for instance, nitration, would involve mapping the potential energy surface of the reaction. This would begin with the reactants (this compound and the electrophile, e.g., NO₂⁺), proceed through a high-energy transition state, lead to the formation of a Wheland intermediate (a resonance-stabilized carbocation), and finally yield the product.

The transition state in this reaction would be a high-energy, transient species where the new bond between the C3 carbon of the indole and the electrophile is partially formed, and the aromaticity of the pyrrole ring is partially disrupted. ic.ac.uk The geometry of this transition state would show an elongated C3-electrophile bond and a partial positive charge distributed over the indole ring, stabilized by the nitrogen atom. According to transition state theory, the rate of the reaction is determined by the concentration of this transition state complex and the frequency with which it converts to the product. fiveable.me

The energetics of the reaction pathway would reveal the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. fiveable.me The subsequent formation of the Wheland intermediate represents a local energy minimum on the reaction coordinate. The final step, the deprotonation of the intermediate to restore aromaticity and form the product, typically has a very low activation barrier.

Computational models can predict these energies, providing a quantitative understanding of the reaction's feasibility and kinetics. For this compound, the electron-withdrawing N-carboxylate group would be expected to increase the activation energy for electrophilic attack compared to unsubstituted indole, thus slowing the reaction rate.

Table 2: Illustrative Energetic Profile for a Hypothetical Electrophilic Substitution on this compound

| Reaction Coordinate Point | Description | Predicted Relative Energy (Illustrative) | Key Structural Features |

| Reactants | This compound + Electrophile | 0 kcal/mol | Stable, neutral molecules. |

| Transition State | Partially formed C3-Electrophile bond. | +20-30 kcal/mol | Disrupted pyrrole aromaticity; partial positive charge delocalized on the ring. |

| Wheland Intermediate | Fully formed C3-Electrophile bond; sp³ hybridized C3. | +5-10 kcal/mol | Resonance-stabilized carbocation; positive charge primarily on the nitrogen and C2. |

| Product | 3-substituted-Methyl 7-methyl-1H-indole-1-carboxylate | < 0 kcal/mol (for an exergonic reaction) | Aromaticity restored; new substituent at C3. |

Applications of Methyl 7 Methyl 1h Indole 1 Carboxylate in Modern Organic Synthesis

Methyl 7-Methyl-1H-Indole-1-carboxylate as a Key Synthetic Intermediate

The strategic placement of substituents on the indole (B1671886) core of this compound makes it a valuable intermediate for the synthesis of more elaborate molecules. The N-methoxycarbonyl group serves as a readily removable protecting group, while the C7-methyl group influences the electronic and steric environment of the benzene (B151609) portion of the indole.

Building Block for the Modular Synthesis of Complex Indole Scaffolds

The indole framework is a common feature in a vast number of natural products and synthetic compounds with significant pharmacological activity. nih.gov The development of efficient methods to construct functionalized indoles is a continuing area of interest for synthetic chemists. nih.gov this compound can serve as a foundational element in the modular assembly of complex indole-containing architectures. The N-carboxylate functionality allows for controlled reactivity and can be removed under specific conditions to yield the free N-H indole, which can then participate in further synthetic transformations.

For instance, related indole carboxylates are instrumental in palladium-catalyzed intramolecular oxidative coupling reactions to form functionalized indole derivatives. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of indole chemistry suggest its utility in similar transformations. The 7-methyl group can direct metallation or electrophilic substitution reactions, offering a handle for further functionalization on the benzene ring of the indole nucleus.

Precursor in the Synthesis of Structurally Diverse Bioactive Molecules

The indole motif is a cornerstone in drug discovery, present in compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.com Substituted indoles, such as those derived from this compound, are critical precursors for these bioactive molecules.

For example, various indole derivatives are investigated for their therapeutic potential. The synthesis of complex bioactive molecules often relies on the stepwise construction from functionalized building blocks. While direct examples involving this compound are not prominent in the search results, the synthesis of compounds like the factor B inhibitor LNP023 utilizes a similarly N-protected indole derivative, tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate, highlighting the importance of this class of intermediates. The N-Boc (tert-butyloxycarbonyl) group, much like the methoxycarbonyl group, serves to protect the indole nitrogen during synthetic manipulations and can be readily removed. This underscores the potential of this compound as a precursor for analogous, structurally diverse bioactive compounds.

Contribution to Advanced Materials Chemistry

The unique electronic and structural features of the indole ring also make it an attractive component for advanced materials. The incorporation of indole derivatives into polymers and frameworks can impart desirable optical, electronic, and responsive properties.

Incorporation into Functional Polymers and Organic Frameworks

The development of new materials with specific functionalities is a driving force in materials science. chemimpex.com Indole derivatives are explored for their potential in creating novel polymers and coatings. chemimpex.com While the direct incorporation of this compound into such materials is not explicitly detailed, related compounds like methyl indole-7-carboxylate have been identified as having potential in this area. chemimpex.com

Furthermore, metal-organic frameworks (MOFs) have emerged as a class of porous materials with tunable properties. The selective formylation of indole at the C3-position has been achieved using a MOF catalyst, demonstrating the compatibility of the indole scaffold with these frameworks. rsc.org The confined spaces within MOFs can control reaction pathways and suppress side reactions. rsc.org First-principles studies have also investigated the high adsorption affinity of indole within defective UiO-66 MOFs, suggesting the potential for indole-based materials in separation and storage applications. bohrium.com These examples point to the prospective utility of functionalized indoles like this compound in the design and synthesis of novel functional materials.

Role in the Design of Responsive Chemical Systems

Responsive chemical systems, which change their properties in response to external stimuli, are at the forefront of materials innovation. The indole nucleus, with its electron-rich nature, can participate in various non-covalent interactions, making it a candidate for the construction of responsive systems. Although specific research on this compound in this context is not available in the provided results, the general principles of supramolecular chemistry suggest that the indole core can be a key element in designing molecules that self-assemble or respond to changes in their environment.

Development of Novel Synthetic Methodologies Leveraging the Indole-1-carboxylate Core

The indole-1-carboxylate moiety is not just a protecting group; it is an active participant in the development of new synthetic methods. The electronic nature of the N-substituent can influence the reactivity of the indole ring, enabling transformations that are not possible with the parent N-H indole.

Recent advancements in synthetic chemistry have focused on developing novel methods for the construction and functionalization of the indole scaffold. nih.gov For instance, palladium-catalyzed reactions are widely used for creating C-C and C-N bonds in indole synthesis. mdpi.com The presence of the N-methoxycarbonyl group in this compound can modulate the reactivity of the indole nucleus in such catalytic cycles. While specific examples are sparse, the general trend in organic synthesis is to leverage the electronic effects of substituents to achieve higher efficiency and selectivity. The development of new synthetic routes often involves exploring the reactivity of a wide range of substituted starting materials, and this compound would be a valuable substrate in such investigations.

Q & A

Basic: What are the optimal synthetic routes for Methyl 7-methyl-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of methyl-substituted indole carboxylates typically involves esterification of indole carboxylic acids or multi-step functionalization. For example:

- Esterification : React 7-methyl-1H-indole-1-carboxylic acid with methanol in the presence of H₂SO₄ as a catalyst under reflux (similar to ). Monitor reaction completion via TLC.

- Substitution Strategies : Introduce methyl groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (analogous to ).

Optimization Parameters :

Advanced: How can crystallographic data discrepancies in this compound be resolved during structural refinement?

Methodological Answer:

Discrepancies in X-ray data (e.g., anisotropic displacement parameters, bond-length outliers) can be addressed using:

- SHELXL Refinement : Employ restraints/constraints for disordered regions and validate using R-factor convergence ( ).

- WinGX Suite : Cross-validate data with ORTEP for Windows to visualize anisotropic ellipsoids and hydrogen-bonding networks ( ).

- Hydrogen-Bond Geometry : Compare observed D—H···A distances (e.g., 2.39–3.50 Å) with literature values for indole derivatives ().

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry (bond angles, torsion angles) and packing motifs ().

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C DEPT for methyl (δ 2.3–2.6 ppm) and carboxylate (δ 165–170 ppm) groups.

Advanced: How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly?

Methodological Answer:

Analyze intermolecular interactions using:

- Hydrogen-Bond Tables : Document D—H···A distances and angles (e.g., C4—H4···O2 = 2.53 Å, 3.505 Å) to identify chains/sheets ().

- Symmetry Operations : Apply codes (e.g., −x+1, y−1/2, −z+3/2) to map molecular connectivity along crystallographic axes ().

- Packing Diagrams : Use Mercury or PLATON to visualize π-stacking and van der Waals interactions.

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:

Indole derivatives exhibit:

- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-stacking and hydrogen bonding ( ).

- Antimicrobial Effects : Disruption of bacterial cell membranes ().

Experimental Design :- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Docking Studies : Model interactions with target proteins (e.g., COX-2, tubulin) using AutoDock Vina.

Advanced: How can researchers design interaction studies to elucidate the mechanism of action of this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding ().

- Crystallographic Screening : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes ().

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.